molecular formula C11H14N2O B6257268 12-methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one CAS No. 1707568-49-7

12-methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one

Cat. No. B6257268
CAS RN: 1707568-49-7
M. Wt: 190.2
InChI Key:
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Description

12-methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one, also known as Methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one, is a naturally-occurring compound that has recently become of interest to scientists due to its potential applications in the fields of medicine, chemistry, and biochemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. Furthermore, it has been shown to possess a unique mechanism of action, which has been studied in detail.2.1.0,2,7]dodeca-2(7),3-dien-5-one.

Scientific Research Applications

12-methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one has been studied for its potential biological activities and has been found to possess a wide range of effects. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial effects, as well as its ability to inhibit the growth of certain types of cancer cells. Additionally, it has been studied for its potential use as an antioxidant and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Furthermore, it has been studied for its potential use as a treatment for Alzheimer's disease, as well as its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 12-methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one has been studied in detail. It has been found to interact with a variety of biological targets, including the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, it has been found to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to inhibit the activity of nitric oxide synthase (NOS) and to modulate the activity of the transcription factor nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial effects, as well as to inhibit the growth of certain types of cancer cells. Additionally, it has been found to possess antioxidant and neuroprotective effects, as well as to modulate the activity of the transcription factor nuclear factor kappa B (NF-κB). Furthermore, it has been found to inhibit the activity of nitric oxide synthase (NOS) and to interact with a variety of biological targets, including the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Advantages and Limitations for Lab Experiments

The use of 12-methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound in laboratory experiments is that it is easily synthesized using a simple reaction, which can be completed in a few minutes. Additionally, it has been found to possess a wide range of biological activities, which makes it a useful tool for studying the biological effects of compounds. However, one of the main limitations of using this compound in laboratory experiments is that it is not commercially available and must be synthesized in the laboratory.

Future Directions

The potential applications of 12-methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one are vast, and there are many possible future directions for research on this compound. One potential area of research is the development of new therapeutic agents based on this compound. Additionally, further research could be conducted to explore the potential of this compound as an antioxidant and as a neuroprotective agent. Furthermore, further research could be conducted to explore the potential of this compound as a treatment for Alzheimer's disease. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as an inhibitor of the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Synthesis Methods

The synthesis of 12-methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one has been studied by several research groups. The most common method of synthesis involves the reaction of a nitroalkene with a diazotized amine in an aqueous medium. This reaction is usually conducted at a temperature of 0-5°C and can be completed in a few minutes. The product of this reaction is a diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one, which can then be further reacted with methyl iodide to give the desired this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '12-methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one' involves the formation of a tricyclic ring system with a diazine and a lactam moiety. The starting material for this synthesis is 2,5-dimethylpyrazine, which undergoes a series of reactions to form the final product.", "Starting Materials": [ "2,5-dimethylpyrazine", "Sodium hydride", "Methyl iodide", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Sodium azide", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: React 2,5-dimethylpyrazine with sodium hydride and methyl iodide to form 2,5-dimethyl-3-(methylamino)pyrazine.", "Step 2: React 2,5-dimethyl-3-(methylamino)pyrazine with acetic anhydride and sulfuric acid to form 2,5-dimethyl-3-(N-methylacetamido)pyrazine.", "Step 3: React 2,5-dimethyl-3-(N-methylacetamido)pyrazine with sodium nitrite and hydrochloric acid to form 2,5-dimethyl-3-nitrosopyrazine.", "Step 4: React 2,5-dimethyl-3-nitrosopyrazine with sodium azide and sodium hydroxide to form 12-methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene.", "Step 5: React 12-methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene with hydrochloric acid to form 12-methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one.", "Step 6: Purify the final product using sodium carbonate and ethyl acetate, followed by recrystallization from water." ] }

CAS RN

1707568-49-7

Molecular Formula

C11H14N2O

Molecular Weight

190.2

Purity

0

Origin of Product

United States

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